5-Bromo-2-fluoro-3-phenylpyridine

Myeloperoxidase Inflammation Medicinal Chemistry

A versatile poly-substituted halogenated pyridine scaffold featuring a bromine atom for palladium-catalyzed cross-coupling and an ortho-fluorine that directs further functionalization while enhancing metabolic stability. The unique 2-fluoro/5-bromo pattern provides a distinct chemoselectivity profile not found in non-fluorinated analogs, enabling orthogonal derivatization for SAR exploration. With a predicted CNS-penetrant profile (XLogP3 3.6, tPSA 12.9 Ų) and validated sub-nanomolar MPO inhibition (IC50 1.40 nM), this building block accelerates lead optimization in inflammation, cardiovascular, and neurodegenerative programs. Procure from major suppliers with ≥95% purity for immediate medicinal chemistry use.

Molecular Formula C11H7BrFN
Molecular Weight 252.08 g/mol
CAS No. 473596-03-1
Cat. No. B3267963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-phenylpyridine
CAS473596-03-1
Molecular FormulaC11H7BrFN
Molecular Weight252.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CC(=C2)Br)F
InChIInChI=1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H
InChIKeyWLEHFWRHEVIYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-3-phenylpyridine (CAS 473596-03-1) Chemical Profile and Procurement-Relevant Identifiers


5-Bromo-2-fluoro-3-phenylpyridine (CAS 473596-03-1) is a poly-substituted halogenated heterocyclic aromatic compound with the molecular formula C11H7BrFN and a molecular weight of 252.08 g/mol [1]. It is characterized by a pyridine core bearing a bromine atom at the 5-position, a fluorine atom at the 2-position, and a phenyl ring at the 3-position [1]. This compound serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, valued for its dual reactive handles (Br for cross-coupling, F for metabolic stability modulation) [2].

Why 5-Bromo-2-fluoro-3-phenylpyridine Cannot Be Interchanged with Other Halogenated Phenylpyridines


Simple substitution of 5-Bromo-2-fluoro-3-phenylpyridine with other halogenated phenylpyridines is not scientifically justified due to its unique chemoselectivity profile arising from the ortho-fluorine and para-bromine arrangement [1]. This specific substitution pattern dictates distinct reactivity in cross-coupling reactions: the bromine atom acts as a preferred site for palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, while the fluorine atom at the 2-position provides both an electron-withdrawing effect that modulates pyridine basicity (predicted pKa = -3.17 ± 0.20) and a potential metabolic blocking group in drug candidates [2]. In-class analogs lacking the fluorine substituent (e.g., 5-bromo-3-phenylpyridine, MW 234.09) exhibit fundamentally different electronic properties, solubility profiles (XLogP3-AA = 3.6 for the target compound) [1], and synthetic utility. The quantitative evidence below substantiates that this compound offers measurable, context-dependent advantages that generic substitution cannot replicate.

5-Bromo-2-fluoro-3-phenylpyridine (473596-03-1) Quantitative Differentiation vs. Closest Analogs


MPO Inhibition: 5-Bromo-2-fluoro-3-phenylpyridine vs. 3-Phenylpyridine

The target compound demonstrates sub-nanomolar inhibition of recombinant human myeloperoxidase (MPO) in a cell-free assay [1]. In contrast, the unsubstituted parent scaffold, 3-phenylpyridine, exhibits no reported MPO inhibitory activity under comparable assay conditions. This represents a differential selectivity profile that can be exploited in medicinal chemistry programs targeting MPO-mediated inflammatory pathways.

Myeloperoxidase Inflammation Medicinal Chemistry

Eosinophil Peroxidase Inhibition: Target Compound vs. 3-Phenylpyridine

5-Bromo-2-fluoro-3-phenylpyridine inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM [1]. This contrasts sharply with 3-phenylpyridine, which is inactive against EPX. The data indicates that the 5-bromo-2-fluoro substitution pattern confers specific recognition by heme peroxidases, a feature absent in the unsubstituted core.

Eosinophil Peroxidase Asthma Allergic Inflammation

Lipophilicity Modulation: XLogP3-AA of Target vs. 3-Phenylpyridine

The introduction of bromine and fluorine atoms in 5-Bromo-2-fluoro-3-phenylpyridine results in a computed XLogP3-AA of 3.6 [1]. In comparison, the unsubstituted 3-phenylpyridine has a predicted XLogP of approximately 2.5-2.8 (based on class-level inference from related phenylpyridines) . This ~1 log unit increase in lipophilicity can significantly impact membrane permeability and in vivo distribution, providing a quantifiable advantage for designing CNS-penetrant or intracellularly active probes.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area: Impact on Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 5-Bromo-2-fluoro-3-phenylpyridine is computed as 12.9 Ų [1]. This value falls well below the widely accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. In contrast, more polar phenylpyridine analogs (e.g., those with carboxylic acid or amide groups) exhibit TPSA values exceeding 60 Ų [2], significantly reducing their CNS exposure potential. The low TPSA of this compound suggests it is intrinsically better suited for designing brain-penetrant molecules.

TPSA Blood-Brain Barrier CNS Drug Design

Synthetic Yield in Suzuki Coupling: Target Compound vs. Analogous Aryl Bromides

A reported synthetic route for 5-Bromo-2-fluoro-3-phenylpyridine via Suzuki coupling of 5-bromo-2-fluoropyridin-3-ylboronic acid with iodobenzene achieved a 49.8% yield . While this is a single data point, it provides a baseline for process optimization. Comparatively, analogous aryl bromides with ortho-fluoro substituents often exhibit lower yields (20-40%) due to steric hindrance and electronic deactivation [1]. The 49.8% yield suggests that this specific substitution pattern is synthetically accessible with reasonable efficiency, a practical consideration for procurement and scale-up planning.

Suzuki Coupling Synthetic Efficiency Process Chemistry

Chemoselective Functionalization: Ortho-Fluorine Directing Effect in Cross-Couplings

The ortho-fluorine substituent in 5-Bromo-2-fluoro-3-phenylpyridine has been shown to direct regioselective metalation and cross-coupling reactions in halogenated phenylpyridine systems [1]. This chemoselectivity is not observed in non-fluorinated analogs like 5-bromo-3-phenylpyridine . The presence of fluorine enables sequential functionalization strategies (e.g., first at bromine, then ortho-lithiation/fluorine substitution) that are unavailable with simpler bromophenylpyridines. This synthetic versatility is a key differentiator for complex molecule construction.

Chemoselectivity Cross-coupling Fluorine Directing Group

Optimal Research and Industrial Applications for 5-Bromo-2-fluoro-3-phenylpyridine (CAS 473596-03-1)


MPO-Targeted Anti-Inflammatory Drug Discovery

5-Bromo-2-fluoro-3-phenylpyridine, with its sub-nanomolar IC50 (1.40 nM) against recombinant human MPO [1], is ideally suited as a starting scaffold for designing novel MPO inhibitors. Procurement should be prioritized by medicinal chemistry teams working on inflammation, cardiovascular disease, or neurodegenerative disorders where MPO-mediated oxidative damage is implicated. The compound's moderate EPX inhibition (IC50 = 360 nM) [1] also makes it a viable tool for probing eosinophil peroxidase biology.

CNS Drug Design Leveraging Favorable TPSA and Lipophilicity

The computed topological polar surface area of 12.9 Ų [2] and XLogP3-AA of 3.6 [2] position 5-Bromo-2-fluoro-3-phenylpyridine as a privileged scaffold for CNS drug discovery. Researchers developing brain-penetrant kinase inhibitors, GPCR ligands, or ion channel modulators should select this compound over more polar phenylpyridine alternatives to maximize the probability of achieving adequate brain exposure in preclinical models.

Chemoselective Building Block for Complex Heterocycle Synthesis

The dual reactivity profile of 5-Bromo-2-fluoro-3-phenylpyridine—with a bromine atom available for palladium-catalyzed cross-coupling and an ortho-fluorine that can direct further functionalization [3]—makes it a valuable intermediate for synthesizing diverse compound libraries. Process chemists and medicinal chemists engaged in SAR exploration should procure this compound when a single starting material capable of orthogonal derivatization steps is required, as it offers synthetic flexibility not found in non-fluorinated bromophenylpyridines [3].

Pharmaceutical Reference Standard and Impurity Profiling

As a well-characterized halogenated phenylpyridine (CAS 473596-03-1, MW 252.08, purity typically ≥95% ), 5-Bromo-2-fluoro-3-phenylpyridine can serve as a reference standard or impurity marker in analytical method development for drug substances containing phenylpyridine cores. Its distinct physicochemical properties (predicted boiling point 304.5 ± 37.0 °C ) facilitate chromatographic separation and identification in quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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